![molecular formula C19H33N3 B4957694 (1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine, commonly known as DMBA, is a synthetic compound that belongs to the class of psychoactive substances. DMBA is a potent stimulant that has been found to have a wide range of applications in scientific research.
作用機序
DMBA acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. DMBA also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This leads to an increase in the activity of the central nervous system, resulting in a stimulant effect.
Biochemical and Physiological Effects:
DMBA has been found to have a wide range of biochemical and physiological effects. DMBA increases the release of dopamine and norepinephrine in the brain, leading to an increase in activity in the central nervous system. DMBA also increases heart rate, blood pressure, and body temperature. DMBA has been found to have a potent effect on behavior and cognition, leading to an increase in alertness, focus, and motivation.
実験室実験の利点と制限
DMBA has several advantages for use in lab experiments. DMBA is a potent stimulant that has a wide range of applications in scientific research. DMBA is relatively easy to synthesize and purify, making it readily available for use in experiments. However, DMBA has several limitations for use in lab experiments. DMBA has a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in its effects. DMBA also has a high potential for abuse, making it important to handle with care.
将来の方向性
There are several future directions for the study of DMBA. DMBA has been found to have a potent stimulant effect, which makes it useful in studying the effects of stimulants on behavior and cognition. DMBA has also been used to study the effects of psychoactive substances on neurotransmitter systems, such as dopamine and norepinephrine. Future research could focus on the development of new psychoactive substances based on the structure of DMBA, or the development of new therapeutic agents based on its mechanism of action. Additionally, future research could explore the potential of DMBA in treating various neurological and psychiatric disorders.
合成法
DMBA is synthesized by the reaction of 1-benzyl-4-piperidone with 3-(dimethylamino)-2,2-dimethylpropan-1-amine. The reaction is carried out using a suitable solvent and a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure DMBA.
科学的研究の応用
DMBA is commonly used in scientific research to study the effects of psychoactive substances on the central nervous system. DMBA has been found to have a potent stimulant effect, which makes it useful in studying the effects of stimulants on behavior and cognition. DMBA has also been used to study the effects of psychoactive substances on neurotransmitter systems, such as dopamine and norepinephrine.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3/c1-19(2,16-21(3)4)15-20-18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,18,20H,10-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFLDMAIGDNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCN(CC1)CC2=CC=CC=C2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

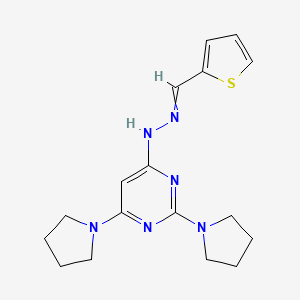
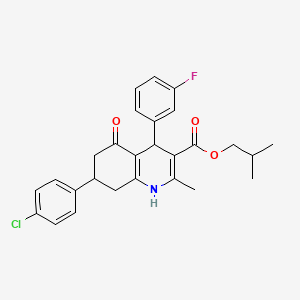
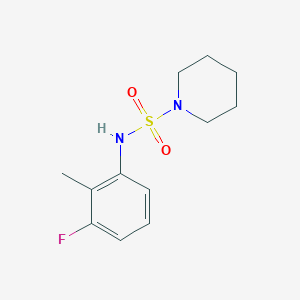
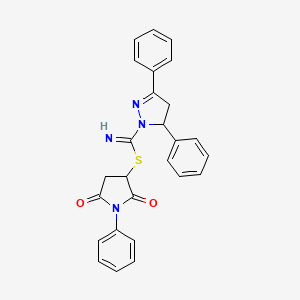
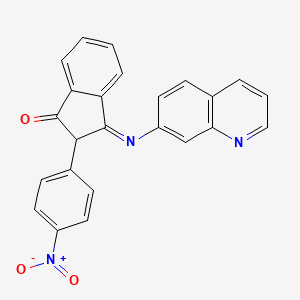
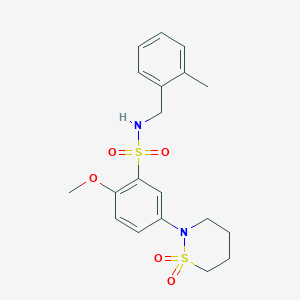
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)
